PhiKan 083 hydrochloride
Overview
Description
PhiKan 083 hydrochloride is a carbazole derivative . It binds to the surface cavity and stabilizes Y220C, a p53 mutant . The binding of PhiKan 083 hydrochloride to Y220C slows down its thermal denaturation rate . It can be used for cancer research .
Molecular Structure Analysis
The molecular structure of PhiKan 083 hydrochloride is C16H18N2.HCl . Its molecular weight is 274.79 .Physical And Chemical Properties Analysis
PhiKan 083 hydrochloride is a white to beige powder . It is soluble in water up to 2 mg/mL and in DMSO up to 100 mg/mL . It should be stored at 2-8°C .Scientific Research Applications
Facile Access to Tetravalent Cerium Compounds
The use of phenyliodine(III) dichloride as a reagent for the one-electron oxidation of cerium(III) complexes showcases the application of specific chemical compounds in synthesizing new classes of compounds, which could be relevant to the study of PhiKan 083 hydrochloride if similar oxidative processes are of interest (Dröse et al., 2010).
Biostimulant Activity of Phosphite in Horticulture
This study discusses the use of phosphite as a biostimulator, highlighting the non-nutritional roles chemicals can play in biological research and applications, potentially relevant if PhiKan 083 hydrochloride has similar biostimulatory effects (Gómez-Merino & Trejo-Téllez, 2015).
Iodocyclization of N-Arylpropynamides
The study demonstrates the dual role of PhI(OCOCF3)2 as both an oxidant and an iodination reagent, which could be relevant for understanding chemical reactions involving PhiKan 083 hydrochloride if iodocyclization or similar reactions are involved (Zhou et al., 2017).
Anatomical and Ultrastructural Damage to Citrus Leaves from Phosphite Spray
This research examines the effects of phosphite on plant tissues, which may provide insights into the biological impact of chemical treatments similar to those that might be investigated with PhiKan 083 hydrochloride (Zambrosi et al., 2017).
Safety And Hazards
properties
IUPAC Name |
1-(9-ethylcarbazol-3-yl)-N-methylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2.ClH/c1-3-18-15-7-5-4-6-13(15)14-10-12(11-17-2)8-9-16(14)18;/h4-10,17H,3,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWVUPURFWFRNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNC)C3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PhiKan 083 hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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